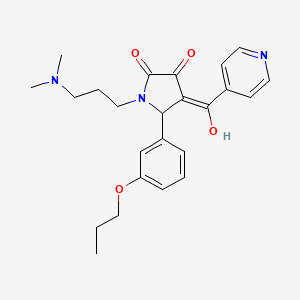
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolone core structure, which is often associated with significant biological activity. The presence of multiple functional groups, including a dimethylamino group, a hydroxy group, and an isonicotinoyl moiety, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.
准备方法
The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring. Common reagents used in this step include amines, aldehydes, and ketones under acidic or basic conditions.
Functional Group Introduction: The introduction of the dimethylamino, hydroxy, and isonicotinoyl groups can be achieved through various substitution reactions. For example, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine, while the hydroxy group can be introduced through hydroxylation reactions.
Final Assembly: The final step involves the coupling of the pyrrolone core with the propoxyphenyl group, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Coupling Reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions such as temperature and pH control.
科学研究应用
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: Due to its complex structure and functional groups, this compound is of interest in the development of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways, including its potential as an anticancer or antimicrobial agent.
Chemical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex molecules, serving as a building block for the development of new chemical entities.
Material Science: The compound’s unique properties may be explored for applications in material science, such as the development of novel polymers or nanomaterials.
作用机制
The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the isonicotinoyl moiety may interact with nicotinic acetylcholine receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one can be compared with similar compounds such as:
Pyrrolone Derivatives: Compounds with a similar pyrrolone core structure, which may exhibit comparable biological activities.
Isonicotinoyl Derivatives: Compounds containing the isonicotinoyl moiety, which are often explored for their antimicrobial and anticancer properties.
Dimethylamino Substituted Compounds: Molecules with a dimethylamino group, which are commonly studied for their effects on neurotransmitter systems.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties not observed in other similar compounds.
属性
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-15-31-19-8-5-7-18(16-19)21-20(22(28)17-9-11-25-12-10-17)23(29)24(30)27(21)14-6-13-26(2)3/h5,7-12,16,21,28H,4,6,13-15H2,1-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGMEXJSEWPCJZ-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
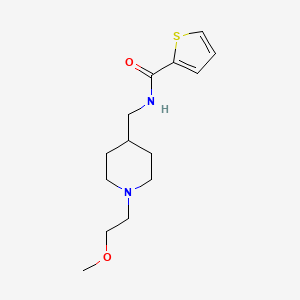
![5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649613.png)
![1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide](/img/structure/B2649614.png)

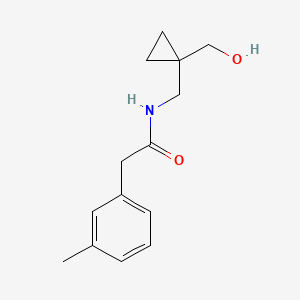
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)
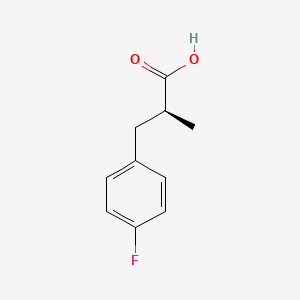
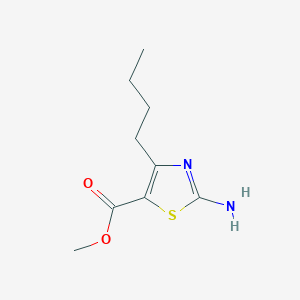
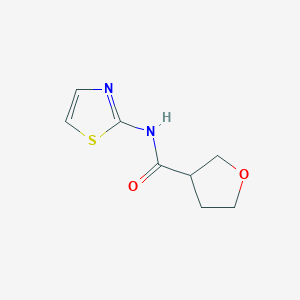
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)
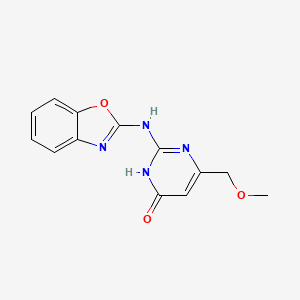
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)
![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)
